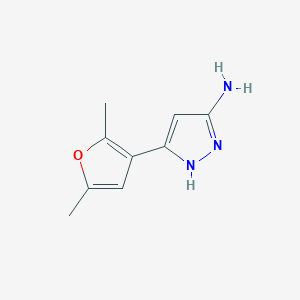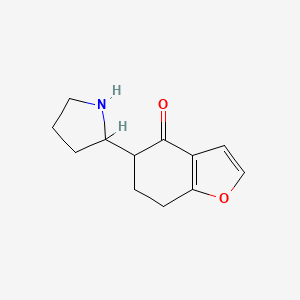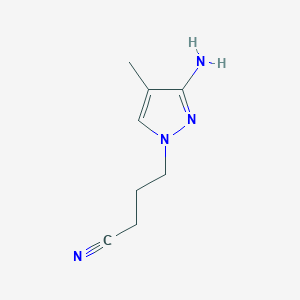
4-(3-amino-4-methyl-1H-pyrazol-1-yl)butanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-amino-4-methyl-1H-pyrazol-1-yl)butanenitrile is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-amino-4-methyl-1H-pyrazol-1-yl)butanenitrile typically involves the reaction of 3-amino-4-methyl-1H-pyrazole with a suitable butanenitrile derivative. One common method is the nucleophilic substitution reaction where the amino group of the pyrazole reacts with a halogenated butanenitrile under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters can lead to more efficient production processes. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-amino-4-methyl-1H-pyrazol-1-yl)butanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Primary amines.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-(3-amino-4-methyl-1H-pyrazol-1-yl)butanenitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural features.
Industrial Applications: It can be used in the development of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of 4-(3-amino-4-methyl-1H-pyrazol-1-yl)butanenitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The amino and nitrile groups can interact with active sites of enzymes or receptors, leading to inhibition or activation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-amino-4-methyl-1H-pyrazole: A precursor in the synthesis of 4-(3-amino-4-methyl-1H-pyrazol-1-yl)butanenitrile.
4-(3-amino-1H-pyrazol-1-yl)butanenitrile: A structural isomer with different substitution patterns.
4-(3-nitro-4-methyl-1H-pyrazol-1-yl)butanenitrile: An oxidized derivative with a nitro group instead of an amino group.
Eigenschaften
Molekularformel |
C8H12N4 |
|---|---|
Molekulargewicht |
164.21 g/mol |
IUPAC-Name |
4-(3-amino-4-methylpyrazol-1-yl)butanenitrile |
InChI |
InChI=1S/C8H12N4/c1-7-6-12(11-8(7)10)5-3-2-4-9/h6H,2-3,5H2,1H3,(H2,10,11) |
InChI-Schlüssel |
YUTWLFWTIWKQDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(N=C1N)CCCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine](/img/structure/B13306740.png)
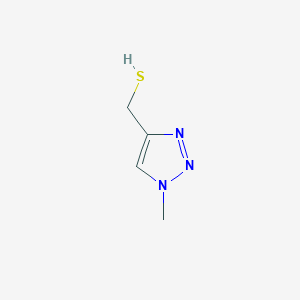
![Methyl 2-[(acetyloxy)(pyridin-2-yl)methyl]prop-2-enoate](/img/structure/B13306758.png)
![6-Nitro-2-propyl-imidazo[1,2-A]pyridine](/img/structure/B13306760.png)
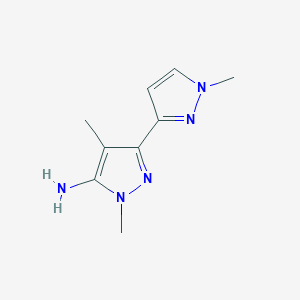
![2-(Aminomethyl)-7-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13306782.png)

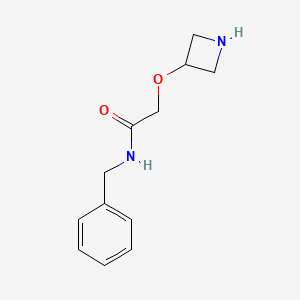
![2,5-Dimethyl-imidazo[1,2-a]pyridine-3-carboxaldehyde](/img/structure/B13306801.png)

![4-Chloro-1-[(pyrimidin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13306807.png)
![2-{[(2-Hydroxypropyl)amino]methyl}-4-methylphenol](/img/structure/B13306808.png)
